(S)-tert-Butyl (1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl)carbamate
Description
“(S)-tert-Butyl (1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl)carbamate” (CAS: 1233860-02-0) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 2-amino-4-fluorophenyl group. Its molecular formula is C₁₅H₂₂FN₃O₂, with a molecular weight of 295.35 g/mol .
Key structural attributes include:
- A tert-butyl carbamate group, which enhances stability and modulates solubility.
- A fluorine atom at the para position of the aromatic ring, influencing electronic properties and bioavailability.
- A primary amine group on the phenyl ring, enabling further functionalization.
The compound is commercially available through suppliers such as Ambeed, Inc. and AiFChem, with applications spanning building blocks, custom synthesis, and drug discovery . Limited hazard data (GHS pictograms and hazard statements marked as “-” in safety sheets) suggest lower acute toxicity compared to structurally related compounds .
Properties
IUPAC Name |
tert-butyl N-[1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-11-6-7-19(9-11)13-5-4-10(16)8-12(13)17/h4-5,8,11H,6-7,9,17H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVULHTYGHKPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Fluorination: The fluorine atom is typically introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Carbamate Formation: The final step involves the reaction of the amine with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as Friedel-Crafts acylation using aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield primary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying enzyme interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Use in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl)carbamate would depend on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl carbamate derivatives with pyrrolidine or piperidine scaffolds. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Stereochemistry and Bioactivity: The (S)-configuration in the target compound distinguishes it from enantiomers like (R)-tert-Butyl (1-(2-ethylbutanoyl)pyrrolidin-3-yl)carbamate, which may exhibit divergent binding affinities in chiral environments .
Fluorine Substitution : Fluorine at the 4-position (target compound) vs. difluoropyrrolidine (CAS 1354011-12-3) alters electronic density and steric effects, impacting target selectivity and metabolic stability .
Scaffold Diversity : Pyrimidine-based analogs (e.g., CAS 1799420-92-0) exhibit distinct reactivity due to aromatic heterocycles, whereas pyrrolidine derivatives are preferred for conformational flexibility .
Functional Group Variability: Hydroxyethyl or acyl groups (e.g., 2-ethylbutanoyl) modulate solubility and lipophilicity, influencing pharmacokinetic profiles .
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